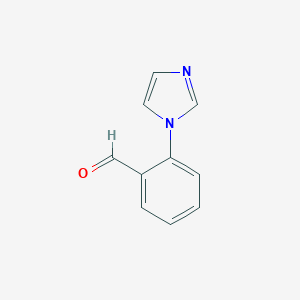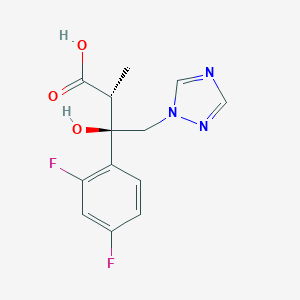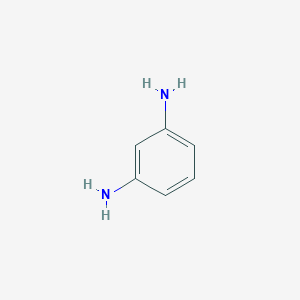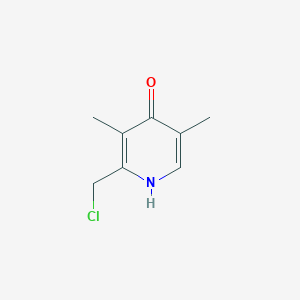
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a cyclopentene ring with an amino group and a carboxylic acid group, protected by a tert-butoxycarbonyl (Boc) group. This structure imparts unique chemical properties and reactivity, making it valuable in various scientific and industrial contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid typically involves several steps, starting from commercially available precursors. One common method includes the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring through a Diels-Alder reaction or other cyclization methods.
Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.
Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated systems may also be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the cyclopentene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carboxylic acid group or the double bond in the cyclopentene ring, using reducing agents like lithium aluminum hydride or hydrogen gas.
Substitution: Substitution reactions can occur at the amino group or the carboxylic acid group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst, and other reducing agents under controlled temperatures.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.
Major Products:
Oxidation: Formation of nitro compounds, ketones, or epoxides.
Reduction: Formation of alcohols, alkanes, or amines.
Substitution: Formation of N-alkyl or N-acyl derivatives, esters, or amides.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Chiral Compounds: The compound is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand or catalyst in asymmetric synthesis reactions.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it valuable in biochemical research.
Protein Modification: It is used in the modification of proteins and peptides for structural and functional studies.
Medicine:
Drug Development: The compound is explored for its potential as a precursor or intermediate in the synthesis of pharmaceutical agents.
Therapeutic Applications: Research is ongoing to investigate its potential therapeutic effects in various diseases.
Industry:
Material Science: The compound is used in the development of novel materials with specific properties.
Agriculture: It is studied for its potential use in agrochemicals and plant growth regulators.
Mecanismo De Acción
The mechanism of action of (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The Boc protection group can be removed under acidic conditions, revealing the free amino group, which can participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
N-Boc-4-aminocyclopent-2-enecarboxylic acid: Lacks the chiral centers, making it less selective in its interactions.
N-Boc-4-aminocyclopentane-1-carboxylic acid: Contains a saturated cyclopentane ring, altering its reactivity and applications.
N-Boc-4-aminocyclohex-2-enecarboxylic acid: Features a six-membered ring, affecting its steric and electronic properties.
Uniqueness:
Chirality: The presence of chiral centers in (1S,4R)-4-((tert-Butoxycarbonyl)amino)cyclopent-2-enecarboxylic acid imparts unique stereochemical properties, making it valuable in asymmetric synthesis and chiral recognition.
Reactivity: The combination of the cyclopentene ring, amino group, and carboxylic acid group provides a versatile platform for various chemical transformations.
Applications: Its specific structure and reactivity make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
(1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h4-5,7-8H,6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUNTSATDZJBLP-SFYZADRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151907-79-8 |
Source


|
| Record name | (1S,4R)-(-)-4-(Boc-amino)-2-cyclopentene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![tert-butyl N-[(2S)-1-[[(2S)-2-[[(3R)-1-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidin-3-yl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B132912.png)


![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)

